(3E)-3-[2-(4-fluorophenyl)-2-oxoethylidene]piperazin-2-one
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Overview
Description
(3E)-3-[2-(4-fluorophenyl)-2-oxoethylidene]piperazin-2-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazin-2-one core with a 4-fluorophenyl group and an oxoethylidene substituent, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[2-(4-fluorophenyl)-2-oxoethylidene]piperazin-2-one typically involves the condensation of 4-fluorobenzaldehyde with piperazin-2-one under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[2-(4-fluorophenyl)-2-oxoethylidene]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(3E)-3-[2-(4-fluorophenyl)-2-oxoethylidene]piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3E)-3-[2-(4-fluorophenyl)-2-oxoethylidene]piperazin-2-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it could inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar oxo group and used in various chemical syntheses.
Ethyl 3-(furan-2-yl)propionate: Another compound with a similar structural motif.
Uniqueness
(3E)-3-[2-(4-fluorophenyl)-2-oxoethylidene]piperazin-2-one is unique due to its combination of a piperazin-2-one core and a 4-fluorophenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H11FN2O2 |
---|---|
Molecular Weight |
234.23 g/mol |
IUPAC Name |
(3E)-3-[2-(4-fluorophenyl)-2-oxoethylidene]piperazin-2-one |
InChI |
InChI=1S/C12H11FN2O2/c13-9-3-1-8(2-4-9)11(16)7-10-12(17)15-6-5-14-10/h1-4,7,14H,5-6H2,(H,15,17)/b10-7+ |
InChI Key |
WMWJQAJQHVDGQG-JXMROGBWSA-N |
Isomeric SMILES |
C1CNC(=O)/C(=C\C(=O)C2=CC=C(C=C2)F)/N1 |
Canonical SMILES |
C1CNC(=O)C(=CC(=O)C2=CC=C(C=C2)F)N1 |
Origin of Product |
United States |
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